molecular formula C14H12O5 B2594919 Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate CAS No. 1332855-89-6

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B2594919
CAS No.: 1332855-89-6
M. Wt: 260.245
InChI Key: ALZICFZRRUCCCD-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is an organic compound belonging to the class of pyran derivatives It features a benzyloxy group attached to the pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzyl alcohol with a pyranone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the recovery and recycling of solvents and catalysts are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyran ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(methoxy)-4-oxo-4H-pyran-2-carboxylate
  • Methyl 3-(phenoxy)-4-oxo-4H-pyran-2-carboxylate
  • Methyl 3-(benzyloxy)-4-hydroxy-4H-pyran-2-carboxylate

Uniqueness: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

methyl 4-oxo-3-phenylmethoxypyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-14(16)13-12(11(15)7-8-18-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZICFZRRUCCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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